molecular formula C16H19BrN2 B3215383 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl CAS No. 1160556-63-7

2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl

Cat. No. B3215383
CAS RN: 1160556-63-7
M. Wt: 319.24 g/mol
InChI Key: XLVOBPSJQPPHPA-UHFFFAOYSA-N
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Description

The compound “2,6-Bis(dimethylamino)-2’-bromo-1,1’-biphenyl” is a complex organic molecule. It likely contains two phenyl rings (biphenyl) connected by a carbon atom, with bromine attached to one of the carbons in the second phenyl ring. The 2,6 positions of both phenyl rings are substituted with dimethylamino groups .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, such as Friedel-Crafts alkylation . The synthesis would likely involve the reaction of a biphenyl compound with a suitable bromine source and dimethylamine .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the nature of the biphenyl core. The presence of the bromine atom and the dimethylamino groups would add to the complexity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the bromine atom might be replaced via nucleophilic substitution reactions. The dimethylamino groups could also participate in reactions, such as those involving protonation .

Mechanism of Action

The mechanism of action of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl involves its ability to interact with biomolecules such as proteins and lipids. This compound is highly fluorescent and can emit light when excited by a light source. This compound can bind to proteins and lipids and change its fluorescence properties, allowing researchers to monitor the interactions between biomolecules in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect the viability of cells. This compound has been used to study the effects of drugs on protein-protein interactions and enzyme kinetics. This compound has also been used to study the effects of different environmental conditions on membrane dynamics.

Advantages and Limitations for Lab Experiments

2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl has several advantages for lab experiments, including its high fluorescence intensity, low toxicity, and ease of use. This compound can be used in a wide range of applications, including cell imaging, protein labeling, and enzyme assays. However, this compound has some limitations, including its sensitivity to pH and temperature changes, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of 2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl in scientific research. One possible direction is the development of new fluorescent probes based on the structure of this compound. Another direction is the use of this compound in the study of protein-protein interactions in living cells. This compound can also be used in the development of new diagnostic tools for cancer detection and imaging. Finally, this compound can be used in the study of the effects of environmental pollutants on membrane dynamics and cell viability.

Scientific Research Applications

2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl has been widely used as a fluorescent probe in various scientific research fields, including biochemistry, pharmacology, and cell biology. This compound has been used to study protein-protein interactions, enzyme kinetics, and membrane dynamics. This compound has also been used as a marker for cell viability and apoptosis. In addition, this compound has been used as a diagnostic tool for cancer detection and imaging.

properties

IUPAC Name

2-(2-bromophenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2/c1-18(2)14-10-7-11-15(19(3)4)16(14)12-8-5-6-9-13(12)17/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVOBPSJQPPHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189907
Record name 2′-Bromo-N2,N2,N6,N6-tetramethyl[1,1′-biphenyl]-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160556-63-7
Record name 2′-Bromo-N2,N2,N6,N6-tetramethyl[1,1′-biphenyl]-2,6-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160556-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-Bromo-N2,N2,N6,N6-tetramethyl[1,1′-biphenyl]-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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